
1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both pyrrolidine and tetrahydropyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with solvents such as methanol or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine or tetrahydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.
科学研究应用
1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals.
作用机制
The mechanism of action of 1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Tetrahydropyridine: Another nitrogen-containing heterocycle with potential pharmacological properties.
Indole Derivatives: Compounds containing an indole ring, known for their diverse biological activities.
Uniqueness
1-Methyl-5-(pyrrolidin-1-yl)-1,2,3,6-tetrahydropyridine is unique due to its combination of pyrrolidine and tetrahydropyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
属性
CAS 编号 |
61282-81-3 |
|---|---|
分子式 |
C10H18N2 |
分子量 |
166.26 g/mol |
IUPAC 名称 |
1-methyl-5-pyrrolidin-1-yl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H18N2/c1-11-6-4-5-10(9-11)12-7-2-3-8-12/h5H,2-4,6-9H2,1H3 |
InChI 键 |
GFGMLTYGCVOUFX-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC=C(C1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[2-methyl-1-[(phenylamino)carbonyl]-1-propenyl]-](/img/structure/B14596261.png)
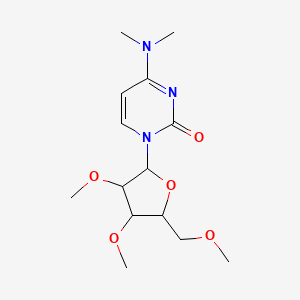
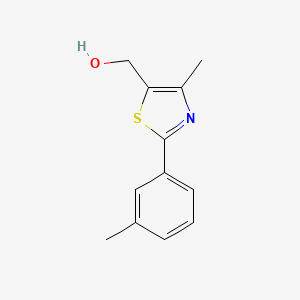
phosphanium bromide](/img/structure/B14596271.png)
![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
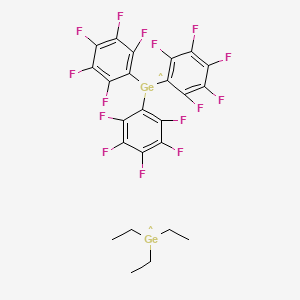
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)

![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
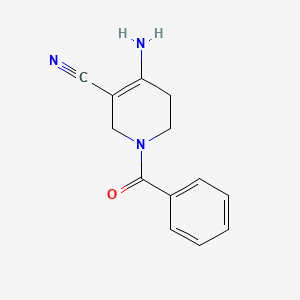
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
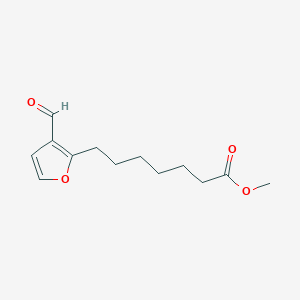
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)

